molecular formula C23H32O5 B024441 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate CAS No. 640-87-9

17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate

Cat. No. B024441
CAS RN: 640-87-9
M. Wt: 388.5 g/mol
InChI Key: HPAKILCZTKWIFK-JZTHCNPZSA-N
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Description

The synthesis and analysis of steroid compounds, including "17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate," are critical in understanding their molecular structure, chemical reactions, and properties. These studies contribute to the broader field of organic chemistry and medicinal chemistry, providing insights into the potential applications of these compounds.

Synthesis Analysis

Synthetic pathways for similar compounds have been described in the literature. For instance, Kirk and Yeoh (1983) detailed new syntheses of closely related compounds through the hypoiodite reaction, highlighting the versatility of synthetic approaches in steroid chemistry (Kirk & Yeoh, 1983). Nitta et al. (1985) provided an efficient synthesis route for a similar steroid, showcasing the use of ethynylation and epimerization steps to achieve high yields (Nitta et al., 1985).

Scientific Research Applications

Photoelectron Spectroscopy of Unsaturated Steroids

Research has utilized photoelectron spectroscopy to analyze unsaturated steroids, including compounds related to 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate. The study aimed to predict double-bond ionization energies in such compounds, contributing to a better understanding of their electronic properties and potential biochemical roles (Klasinc, McGlynn, Paša-Tolić, & Kovač, 2009).

Steroid Synthesis and Stereochemistry

Investigations into the synthesis and stereochemistry of adrenocortical hormones have provided insights into the structural nuances of steroids, including derivatives of 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione. Such studies are crucial for developing synthetic routes and understanding the biological implications of structural variations in steroids (Smit & Bakker, 2010).

Enzymatic Transformations in Steroid Metabolism

Enzymatic transformations play a vital role in steroid metabolism and synthesis. For example, studies on the conversion of steroids by microorganisms have elucidated pathways for obtaining hydrocortisone from 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate, showcasing the potential of biotechnological applications in producing clinically relevant steroids (Lu et al., 2006).

Molecular Interactions and Inhibition Studies

Research on progesterone derivatives has explored their molecular interactions, including inhibitory effects on enzymes such as 5 alpha-reductase. Such studies contribute to our understanding of how structural modifications of steroids like 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate can influence their biological activities and therapeutic potentials (Bratoeff et al., 2010).

Synthesis and Characterization of Steroid Derivatives

The synthesis and characterization of steroid derivatives, including those related to 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate, have been a focus of research aiming to develop new compounds with potential pharmaceutical applications. Such work involves detailed chemical synthesis pathways and the exploration of physical and chemical properties to identify candidates for drug development (Sethi et al., 2017).

properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPAKILCZTKWIFK-JZTHCNPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate

CAS RN

640-87-9
Record name 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxycortisol 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 11-DEOXYCORTISOL 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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